molecular formula C4H5N4O2- B1631122 Ethoxy(tetrazol-5-ylidene)methanolate

Ethoxy(tetrazol-5-ylidene)methanolate

Cat. No.: B1631122
M. Wt: 141.11 g/mol
InChI Key: UJLNEKOXMAJOOT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethoxy(tetrazol-5-ylidene)methanolate typically involves the reaction of organic nitriles with sodium azide in the presence of a catalyst. One common method is the [2+3] cycloaddition reaction, which is carried out under reflux conditions in solvents like xylenes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethoxy(tetrazol-5-ylidene)methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

Ethoxy(tetrazol-5-ylidene)methanolate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethoxy(tetrazol-5-ylidene)methanolate involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in its role in asymmetric synthesis and other chemical reactions. The tetrazole ring can also mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Ethoxy(tetrazol-5-ylidene)methanolate can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its ability to form stable complexes with metals and its use as a versatile ligand in asymmetric synthesis.

Properties

IUPAC Name

ethoxy(tetrazol-5-ylidene)methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h9H,2H2,1H3/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLNEKOXMAJOOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C1N=NN=N1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N4O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914657
Record name Ethoxy(5H-tetrazol-5-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96107-94-7
Record name Ethoxy(5H-tetrazol-5-ylidene)methanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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